![molecular formula C18H19ClN2O3S B2461843 N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899756-85-5](/img/structure/B2461843.png)
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been of interest to researchers due to its potential as an anticancer agent. DMXAA was first synthesized in the 1980s, and since then, a significant amount of research has been conducted to explore its properties and potential applications.
Scientific Research Applications
Synthesis and Biological Evaluation
Discovery of Histone Deacetylase Inhibitors : A study discusses the design, synthesis, and biological evaluation of a compound that serves as an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Copper-Catalyzed Intramolecular Cyclization : Research on the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process showcases a method to produce a variety of N-benzothiazol-2-yl-amides in good to excellent yields, demonstrating the versatility in chemical synthesis techniques (Wang et al., 2008).
Anticancer and Antidiabetic Potential
Anticancer Evaluation of Benzamide Derivatives : A study on the synthesis and anticancer evaluation of benzamide derivatives against various cancer cell lines highlights the potential therapeutic applications of benzamide derivatives in treating cancer (Ravinaik et al., 2021).
Antihyperglycemic Agents : Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as new antihyperglycemic agents points to the development of novel diabetes treatments, emphasizing the role of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial and Antitubercular Activity
Antimicrobial Activity of Benzamide Derivatives : A study on the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives indicates the exploration of benzamide derivatives for their potential antimicrobial properties (Yar & Ansari, 2009).
Anti-Tubercular Scaffold : The ultrasound-assisted synthesis of benzamide derivatives for anti-tubercular activity showcases the potential of these compounds in addressing tuberculosis, emphasizing the importance of novel therapeutic agents in combating resistant strains of Mycobacterium tuberculosis (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNSXRMVJJFWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.